molecular formula C22H18N2O3 B11588699 2-amino-4-(2,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-(2,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B11588699
M. Wt: 358.4 g/mol
InChI Key: IXJUELOQZXGJFU-UHFFFAOYSA-N
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Description

2-amino-4-(2,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of chromenes, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-component reactions. One common method is the catalyst-free four-component reaction in water, which includes hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile . This reaction is carried out at ambient temperature, making it an environmentally friendly approach.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic groups.

Scientific Research Applications

2-amino-4-(2,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(2,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in scientific research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-4-(2,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2,5-dimethoxyphenyl group enhances its bioactivity and potential as a therapeutic agent.

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

2-amino-4-(2,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

InChI

InChI=1S/C22H18N2O3/c1-25-14-8-10-19(26-2)17(11-14)20-16-9-7-13-5-3-4-6-15(13)21(16)27-22(24)18(20)12-23/h3-11,20H,24H2,1-2H3

InChI Key

IXJUELOQZXGJFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N

Origin of Product

United States

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